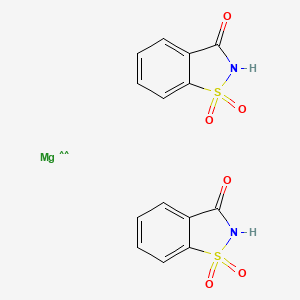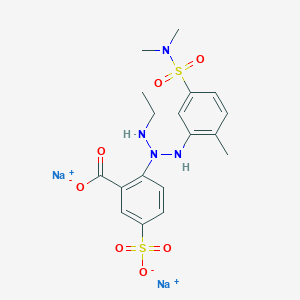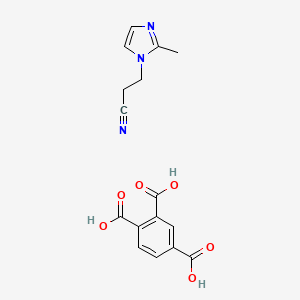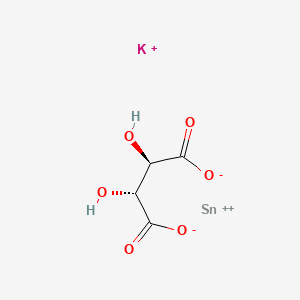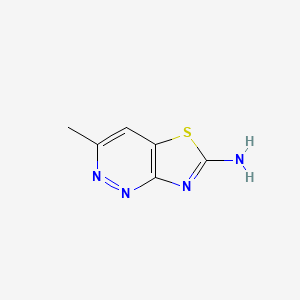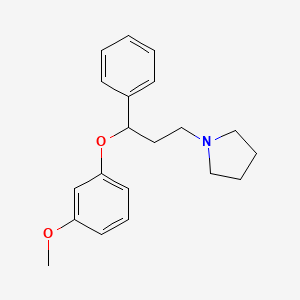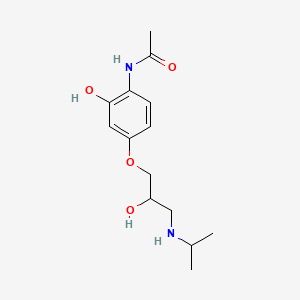
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and an isopropylamino group, making it a versatile molecule in both chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs a continuous flow process to maintain consistency and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions using sodium borohydride (NaBH₄) can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxy and amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenylacetamides, depending on the specific reaction conditions and reagents used.
科学研究应用
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological pathways, leading to effects like reduced heart rate and blood pressure. The hydroxy and amino groups play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Atenolol: A beta-blocker with a similar structure but lacks the hydroxyphenyl group.
Propranolol: Another beta-blocker that differs in its aromatic ring structure and lacks the isopropylamino group.
Uniqueness
Acetamide, N-(2-hydroxy-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- is unique due to its dual hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
属性
CAS 编号 |
27974-42-1 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC 名称 |
N-[2-hydroxy-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)15-7-11(18)8-20-12-4-5-13(14(19)6-12)16-10(3)17/h4-6,9,11,15,18-19H,7-8H2,1-3H3,(H,16,17) |
InChI 键 |
QPIMPVMWNQQKPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC(=C(C=C1)NC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


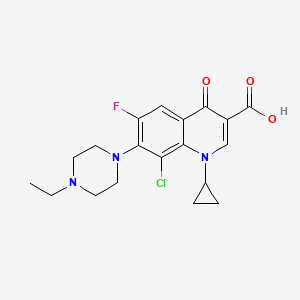
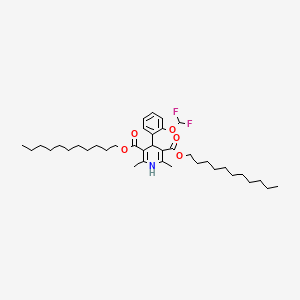


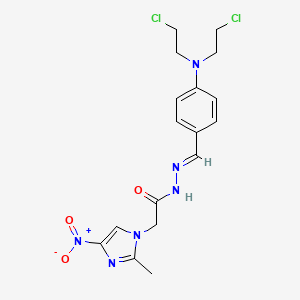
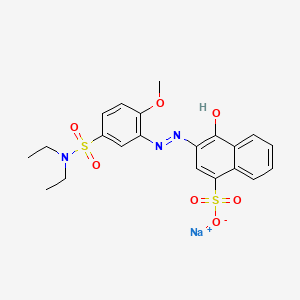
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
